molecular formula C21H18S2 B14285684 3,3-Bis(phenylsulfanyl)prop-1-enylbenzene CAS No. 139224-79-6

3,3-Bis(phenylsulfanyl)prop-1-enylbenzene

Cat. No.: B14285684
CAS No.: 139224-79-6
M. Wt: 334.5 g/mol
InChI Key: BGWYDPLKWGLKRQ-UHFFFAOYSA-N
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Description

3,3-Bis(phenylsulfanyl)prop-1-enylbenzene is an organic compound characterized by the presence of two phenylsulfanyl groups attached to a prop-1-enylbenzene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(phenylsulfanyl)prop-1-enylbenzene typically involves the reaction of a suitable precursor with phenylsulfanyl reagents under controlled conditions. One common method is the reaction of 3-phenyl-2-propenylidene with bis(phenylsulfanyl) reagents in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(phenylsulfanyl)prop-1-enylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms onto the benzene rings .

Scientific Research Applications

3,3-Bis(phenylsulfanyl)prop-1-enylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Bis(phenylsulfanyl)prop-1-enylbenzene involves its interaction with molecular targets through its phenylsulfanyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, affecting the compound’s reactivity and interactions with other molecules . The pathways involved may include the formation of reactive intermediates that can further react to form stable products.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-1,3-bis(phenylsulfanyl)prop-1-enylsulfanylbenzene
  • 1,4-Bis(phenylsulfanyl)benzene
  • 1,3-Bis(phenylsulfanyl)benzene

Comparison

Compared to similar compounds, 3,3-Bis(phenylsulfanyl)prop-1-enylbenzene is unique due to its specific structural arrangement, which can influence its reactivity and applications. The presence of two phenylsulfanyl groups attached to a prop-1-enylbenzene backbone provides distinct chemical properties that can be leveraged in various research and industrial applications .

Properties

CAS No.

139224-79-6

Molecular Formula

C21H18S2

Molecular Weight

334.5 g/mol

IUPAC Name

3,3-bis(phenylsulfanyl)prop-1-enylbenzene

InChI

InChI=1S/C21H18S2/c1-4-10-18(11-5-1)16-17-21(22-19-12-6-2-7-13-19)23-20-14-8-3-9-15-20/h1-17,21H

InChI Key

BGWYDPLKWGLKRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(SC2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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